

# Application Notes and Protocols for DDP-38003 Trihydrochloride in Animal Studies

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## Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B10800145

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These application notes provide detailed protocols for the preparation and administration of **DDP-38003 trihydrochloride**, a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), for use in preclinical animal research. The information compiled is intended to ensure consistent and effective delivery of the compound in in vivo studies.

## Compound Information

**DDP-38003 trihydrochloride** is a small molecule inhibitor of KDM1A/LSD1 with a reported IC<sub>50</sub> of 84 nM.<sup>[1][2][3][4][5]</sup> It has demonstrated in vivo efficacy in mouse models of leukemia, leading to a significant increase in survival rates upon oral administration.<sup>[1][3][4][6][7]</sup> The compound has a reported half-life of 8 hours.<sup>[1][3][4][6][7][8]</sup>

## Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **DDP-38003 trihydrochloride**.

Table 1: Physicochemical and Pharmacokinetic Properties

Property	Value	Reference
Molecular Weight	459.84 g/mol	[1]
IC50 (KDM1A/LSD1)	84 nM	[1][2][3][4][5]
Half-life (in vivo)	8 hours	[1][3][4][6][7][8]
Appearance	Solid	[1][3][6][7]
Color	Yellow to reddish brown	[1]

Table 2: Solubility Data

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (217.47 mM)	Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.	[1][2]
Water	50 mg/mL (108.73 mM)	Ultrasonic treatment may be needed.	[1]

Table 3: Recommended Dosing for In Vivo Studies (Mouse Leukemia Model)

Dosage	Administration Route	Frequency	Vehicle	Outcome	Reference
11.25 mg/kg	Oral	3 days per week for 3 weeks	40% PEG 400 in 5% glucose solution	35% increase in survival	[1][2][3]
22.50 mg/kg	Oral	3 days per week for 3 weeks	40% PEG 400 in 5% glucose solution	62% increase in survival	[1][2][3]

## Experimental Protocols

### Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **DDP-38003 trihydrochloride** in a suitable solvent, which can then be diluted to the final working concentration for administration.

Materials:

- **DDP-38003 trihydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Aseptically weigh the required amount of **DDP-38003 trihydrochloride** powder.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
- Vortex the solution thoroughly to aid dissolution.
- If precipitation occurs, use an ultrasonic bath to facilitate complete dissolution.
- Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.<sup>[1]</sup>

## Preparation of Working Solutions for Oral Administration

For in vivo experiments, the stock solution must be diluted into a vehicle suitable for animal administration. Two example protocols are provided below. It is recommended to prepare the working solution fresh on the day of use.<sup>[1]</sup>

### Protocol A: PEG 400 in Glucose Solution

This formulation was used in a mouse leukemia model.<sup>[1][2][3]</sup>

Materials:

- **DDP-38003 trihydrochloride** stock solution (in DMSO)
- Polyethylene glycol 400 (PEG 400)
- 5% glucose solution in sterile water
- Sterile tubes for dilution

Protocol:

- Calculate the required volume of the **DDP-38003 trihydrochloride** stock solution based on the desired final concentration and the total volume of the working solution needed.
- In a sterile tube, add the calculated volume of the stock solution.
- Add PEG 400 to a final concentration of 40% (v/v).
- Add the 5% glucose solution to reach the final volume.
- Vortex the solution until it is homogeneous.

### Protocol B: Formulation with Co-solvents

This formulation provides an alternative vehicle for oral administration.<sup>[1][2]</sup>

#### Materials:

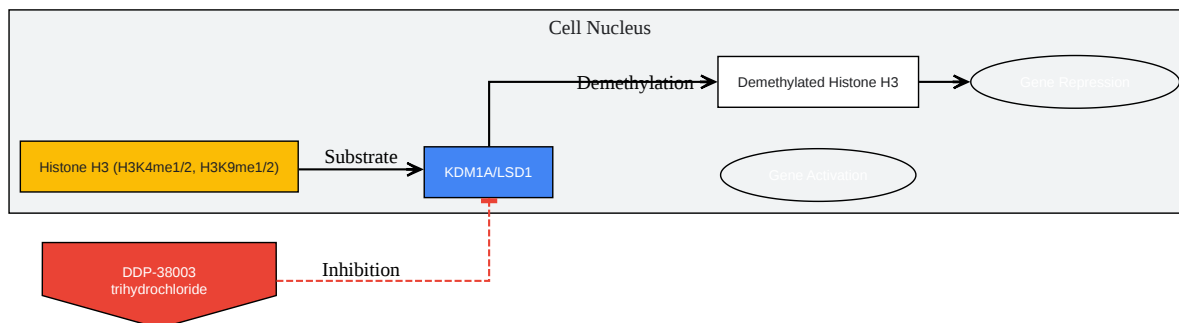
- **DDP-38003 trihydrochloride** stock solution (25 mg/mL in DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes for dilution

#### Protocol:

- For a 1 mL working solution, start with 100  $\mu$ L of a 25 mg/mL **DDP-38003 trihydrochloride** stock solution in DMSO.
- Add 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix until uniform.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL.
- Vortex the solution to ensure it is a clear and homogenous mixture. This protocol should yield a clear solution of at least 2.5 mg/mL.[\[1\]](#)[\[2\]](#)

## Visualizations

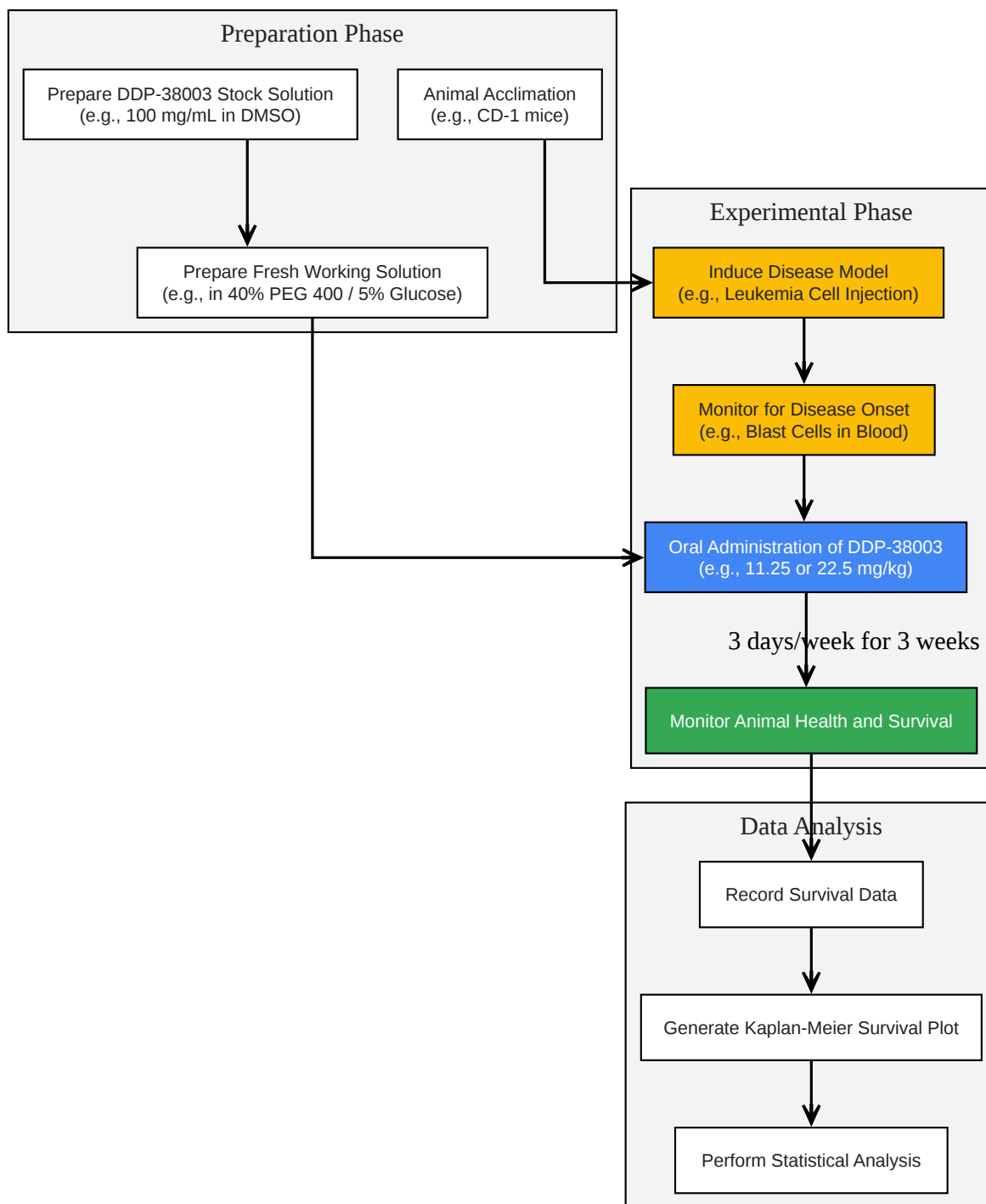
### Signaling Pathway



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Caption: DDP-38003 inhibits KDM1A/LSD1, preventing histone demethylation and gene repression.

## Experimental Workflow



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Caption: Workflow for an in vivo study of DDP-38003 in a mouse leukemia model.

## Important Considerations

- **Hygroscopic Nature:** DMSO is hygroscopic; use freshly opened solvent for preparing stock solutions to ensure accurate concentration and solubility.[1]
- **Fresh Preparations:** It is highly recommended to prepare the final working solution for animal administration fresh on the day of use to ensure stability and potency.[1]
- **Animal Welfare:** All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- **Combination Therapy:** DDP-38003 has been studied in combination with other agents, such as retinoic acid, which may enhance its therapeutic effect.[9]
- **Method Validation:** The provided protocols are based on existing literature. It is advisable to perform small-scale formulation tests to ensure the stability and solubility of DDP-38003 in the chosen vehicle before commencing large-scale animal studies. The accuracy of these methods has not been independently confirmed by the source of this information.[1][2][3][4][6][7][8]

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